3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide
Overview
Description
3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide involves the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase, both of which play important roles in DNA repair and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide include the inhibition of cell growth and proliferation, as well as the induction of cell death in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, potentially through its ability to inhibit PARP activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit PARP and tankyrase activity makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which would need to be studied further before it could be used in clinical trials.
Future Directions
There are several potential future directions for the study of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the study of its toxicity and potential side effects, which would be important for its use in clinical trials. Additionally, the development of more efficient synthesis methods for 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide could also be explored.
Scientific Research Applications
3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have activity against cancer cells, particularly breast cancer cells, by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
4-methoxy-3-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-5-14-10-15(7-8-16(14)21-2)17(20)19-12-13-6-4-9-18-11-13/h3-4,6-11H,1,5,12H2,2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMSSOFVDCMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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